molecular formula C18H13F4NO3S B299603 N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide

N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide

Cat. No. B299603
M. Wt: 399.4 g/mol
InChI Key: SVTMQJSIBRVWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide, commonly known as TNF-α inhibitor, is a chemical compound used in scientific research to inhibit the activity of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a crucial role in the immune system's response to inflammation and infection. Overproduction of TNF-α has been associated with several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitors have been developed to treat these conditions by reducing inflammation and suppressing the immune system's response.

Mechanism of Action

TNF-α inhibitor works by binding to TNF-α and preventing it from binding to its receptors on the surface of cells. This prevents the activation of downstream signaling pathways that lead to inflammation and immune system activation. By inhibiting TNF-α, TNF-α inhibitor reduces inflammation and suppresses the immune system's response.
Biochemical and Physiological Effects:
TNF-α inhibitor has several biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. It also reduces the number of activated immune cells, such as T cells and macrophages, which are involved in the immune response. TNF-α inhibitor has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis, improve symptoms in patients with Crohn's disease, and reduce skin lesions in patients with psoriasis.

Advantages and Limitations for Lab Experiments

TNF-α inhibitor has several advantages for lab experiments. It is highly specific for TNF-α and does not affect other cytokines or chemokines. It is also available in highly pure form, which makes it suitable for biochemical and biophysical studies. However, TNF-α inhibitor has some limitations for lab experiments. It can be expensive to produce, and its effects can be difficult to quantify in vitro.

Future Directions

There are several future directions for the use of TNF-α inhibitor in scientific research. One direction is the development of new TNF-α inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the use of TNF-α inhibitor in combination with other drugs to enhance its therapeutic effects. TNF-α inhibitor may also be useful in the treatment of other inflammatory diseases, such as multiple sclerosis and lupus. Finally, TNF-α inhibitor may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments.

Synthesis Methods

The synthesis of TNF-α inhibitor involves several steps. The first step is the preparation of 2-naphthalenesulfonamide, which is achieved by reacting naphthalene with sulfuric acid and ammonium nitrate. The second step is the preparation of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine, which is achieved by reacting 2-fluoroaniline with tetrafluoroethylene oxide. The final step is the coupling of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine with 2-naphthalenesulfonamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

TNF-α inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitor has also been studied for its potential use in cancer treatment, as TNF-α is involved in the growth and development of cancer cells.

properties

Molecular Formula

C18H13F4NO3S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C18H13F4NO3S/c19-17(20)18(21,22)26-16-8-4-3-7-15(16)23-27(24,25)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,23H

InChI Key

SVTMQJSIBRVWDM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F

Origin of Product

United States

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